![molecular formula C18H18N4O4S B2745213 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 899748-54-0](/img/structure/B2745213.png)

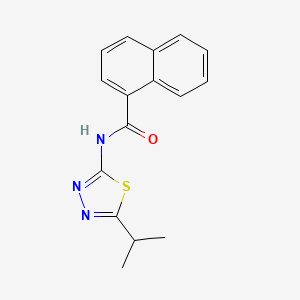

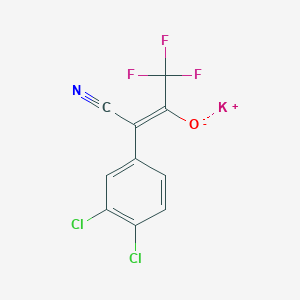

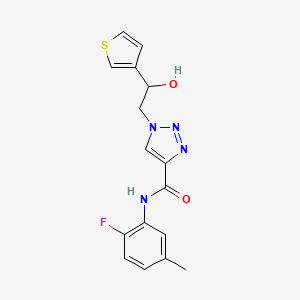

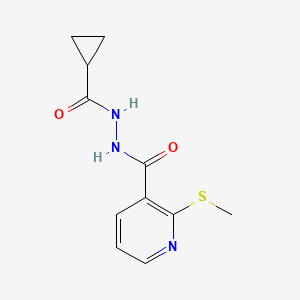

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Synthesis Analysis

Several approaches to the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods involve various reactions such as the fusion of a pyrimidine ring to a pyridine ring, the condensation of 2-aminonicotinonitriles with thiourea, guanidine, or formamide, and the cyclization of 2-aminonicotinamide with various aldehydes .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The main synthetic approach to the pyrido[2,3-d]pyrimidine system is based on the fusion of a pyridine ring to pyrimidine . This can be achieved through various reactions such as conjugate addition of aminouracils to enones, coupling of aminouracils with β-diketones, and cycloaddition of α-aminoaldehydes of the pyrimidine series to activated unsaturated compounds .Applications De Recherche Scientifique

Radiopharmaceutical Development

Compounds within the pyrido[2,3-d]pyrimidine family have been explored for their potential in radiopharmaceutical applications. For instance, derivatives of this family, such as DPA-714, have been synthesized and utilized as selective ligands for the translocator protein (18 kDa) with applications in positron emission tomography (PET) imaging (Dollé et al., 2008). This highlights the utility of pyrido[2,3-d]pyrimidine derivatives in developing radiolabeled compounds for diagnostic imaging.

Antimicrobial and Antifungal Activities

Compounds derived from pyrido[2,3-d]pyrimidine structures have demonstrated antimicrobial and antifungal properties. Research into novel benzodifuranyl, triazines, and thiazolopyrimidines derived from related chemical structures has shown significant inhibitory activity against cyclooxygenase enzymes, with implications for anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020). Another study on pyrimidine-triazole derivatives synthesized from related molecules has investigated their antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022), further illustrating the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents.

Drug Development and Molecular Docking

The exploration of pyrido[2,3-d]pyrimidine derivatives for drug development includes their evaluation as inhibitors of key enzymes and potential antiviral agents. For example, certain derivatives have been studied for their inhibitory effects on thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and potential targets for cancer therapy (Gangjee et al., 2008). Additionally, molecular docking studies of similar compounds against SARS-CoV-2 protein have provided insights into their potential antiviral activity against COVID-19 (Mary et al., 2020).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, some pyrido[2,3-d]pyrimidine derivatives were found to inhibit tyrosine kinases , which is responsible for their antitumor activity . Their structural similarity to pteridines is likely to explain competitive inhibition of dihydrofolate reductase , which is related to their antibacterial and antifungal activities .

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-21-16-15(17(24)22(2)18(21)25)13(7-8-19-16)27-10-14(23)20-11-5-4-6-12(9-11)26-3/h4-9H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOSJXFVUKRBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)

![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)

![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)

![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)